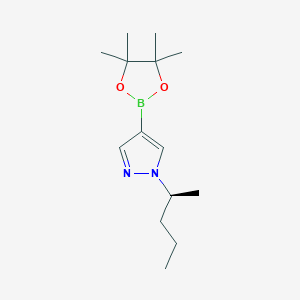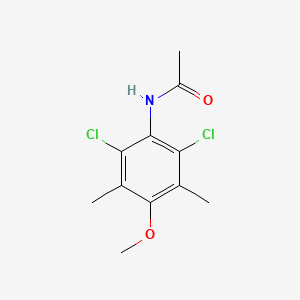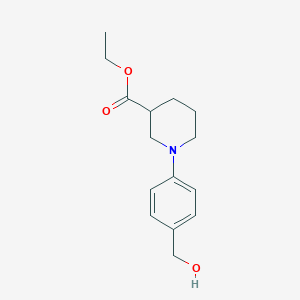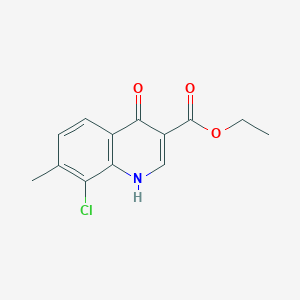
(S)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylquinazolin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylquinazolin-7-ol is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline core structure substituted with a pyrrolidine ring and a hydroxymethyl group. Quinazoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylquinazolin-7-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions. For example, a halogenated quinazoline derivative can react with a pyrrolidine derivative in the presence of a base.
Hydroxymethylation: The hydroxymethyl group can be introduced through hydroxymethylation reactions using formaldehyde or its equivalents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
(S)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylquinazolin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinazoline core can be reduced to dihydroquinazoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinazoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenated quinazoline derivatives, pyrrolidine derivatives, and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile or electrophile used.
科学的研究の応用
(S)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylquinazolin-7-ol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting specific diseases.
Chemical Biology: The compound is used as a tool to probe biological systems and understand the interactions between small molecules and biological macromolecules.
作用機序
The mechanism of action of (S)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylquinazolin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
4-(2-(Hydroxymethyl)pyrrolidin-1-yl)quinazoline: Lacks the methyl group at the 2-position of the quinazoline core.
2-Methylquinazolin-7-ol: Lacks the pyrrolidine ring and hydroxymethyl group.
Pyrrolidin-1-ylquinazoline: Lacks the hydroxymethyl group and the methyl group at the 2-position.
Uniqueness
(S)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylquinazolin-7-ol is unique due to the combination of its structural features, which contribute to its specific biological activities. The presence of the hydroxymethyl group, pyrrolidine ring, and methyl group at the 2-position of the quinazoline core distinguishes it from other similar compounds and may enhance its binding affinity and selectivity for certain molecular targets.
特性
CAS番号 |
646450-67-1 |
|---|---|
分子式 |
C14H17N3O2 |
分子量 |
259.30 g/mol |
IUPAC名 |
4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-methylquinazolin-7-ol |
InChI |
InChI=1S/C14H17N3O2/c1-9-15-13-7-11(19)4-5-12(13)14(16-9)17-6-2-3-10(17)8-18/h4-5,7,10,18-19H,2-3,6,8H2,1H3/t10-/m0/s1 |
InChIキー |
KZLJYNKXGUXFKD-JTQLQIEISA-N |
異性体SMILES |
CC1=NC2=C(C=CC(=C2)O)C(=N1)N3CCC[C@H]3CO |
正規SMILES |
CC1=NC2=C(C=CC(=C2)O)C(=N1)N3CCCC3CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















